

Comprehensive Application Notes and Research Protocols for Carzenide

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Introduction to Carzenide

Carzenide (CAS No. 138-41-0), chemically known as **4-sulfamoylbenzoic acid**, is a versatile **synthetic intermediate** with emerging applications in medicinal chemistry and drug discovery. This sulfonamide-based compound serves as a key building block in the synthesis of more complex bioactive molecules. With a molecular formula of $C_7H_7NO_4S$ and a molecular weight of 201.2 g/mol, **Carzenide** presents a unique combination of a carboxylic acid functional group and a sulfonamide moiety, making it valuable for various **organic synthesis** applications. Recent research indicates that beyond its role as a synthetic intermediate, **Carzenide** possesses intrinsic **antispasmodic properties** and has been utilized in studies investigating dysmenorrhea (menstrual pain) in women, expanding its potential therapeutic relevance [1].

The compound's structural features contribute to its **balanced hydrophilicity** with a LogP value of 0.5, enabling reasonable membrane permeability while maintaining sufficient aqueous solubility for biological testing. As pharmaceutical research increasingly focuses on targeted therapies and combination treatments, **Carzenide's** role as a fundamental building block gains importance, particularly in the development of specialized drug delivery systems and novel molecular entities. Its well-characterized physicochemical properties and commercial availability make it accessible for research institutions and pharmaceutical companies engaged in early-stage drug discovery programs [2].

Chemical and Physical Properties

Structural Characteristics

Carzenide features a **benzoic acid scaffold** substituted at the para position with a **sulfamoyl group** (-SO₂NH₂), creating a bifunctional molecule with both hydrogen bond donor and acceptor capabilities. The aromatic ring system provides structural rigidity, while the polar functional groups contribute to specific molecular interactions with biological targets. The compound exists as a **white to off-white crystalline powder** under standard conditions, with a measured density of approximately 1.5±0.1 g/cm³ [2].

The **molecular structure** contains 13 heavy atoms, with 2 hydrogen bond donors (the sulfonamide NH₂ and carboxylic acid OH) and 5 hydrogen bond acceptors (sulfonyl oxygens, carboxylic acid oxygen, and nitrogen). This combination allows for extensive hydrogen bonding networks, which can influence both its solid-state properties and interactions with biological macromolecules. The molecule possesses only 2 rotatable bonds, contributing to its relative conformational rigidity, which can be advantageous in structure-based drug design applications [2].

Thermodynamic Properties

Carzenide exhibits **high thermal stability**, with a melting point range of 285-295°C, indicating strong intermolecular forces in the crystal lattice. The boiling point is observed at 449.0±47.0°C at standard atmospheric pressure (760 mmHg), further confirming the compound's thermal robustness. The flash point of 225.4±29.3°C classifies **Carzenide** as a **thermally stable compound** under normal laboratory handling conditions. The low vapor pressure of 0.0±1.2 mmHg at 25°C suggests minimal volatility, reducing inhalation hazards during routine handling [2].

Table 1: Physicochemical Properties of **Carzenide**

Property	Value	Conditions
Molecular Formula	C ₇ H ₇ NO ₄ S	-

Property	Value	Conditions
Molecular Weight	201.20 g/mol	-
CAS Number	138-41-0	-
Melting Point	285-295°C	Literature value
Boiling Point	449.0±47.0°C	At 760 mmHg
Flash Point	225.4±29.3°C	-
Density	1.5±0.1 g/cm ³	-
LogP	0.5	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	5	-
Vapor Pressure	0.0±1.2 mmHg	At 25°C

Pharmaceutical Profile and Biological Activity

Carzenide demonstrates **antispasmodic activity**, particularly in studies related to **dysmenorrhea treatment** in women, indicating its potential for therapeutic applications beyond its use as a synthetic intermediate [1]. The compound's mechanism of action as an antispasmodic agent likely involves modulation of smooth muscle contraction, though the exact molecular targets remain an area of active investigation. The **sulfonamide moiety** present in **Carzenide** is a privileged structure in medicinal chemistry, known to confer diverse biological activities including enzyme inhibition and receptor modulation across multiple therapeutic areas.

As a **chemical intermediate**, **Carzenide** serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and specialized compounds for biological evaluation. Its bifunctional nature allows for selective modification at either the carboxylic acid or sulfonamide groups, enabling diverse synthetic applications. In drug discovery programs, **Carzenide** can be incorporated into DNA-encoded

libraries (DELs), which are increasingly important in the identification of novel bioactive small molecules through high-throughput screening approaches [3]. The trend toward rational design strategies in DEL development has elevated the importance of well-characterized building blocks like **Carzenide** that offer both synthetic versatility and favorable physicochemical properties.

Solubility and Stock Solution Preparation

Solubility Characteristics

Carzenide exhibits **concentration-dependent solubility** in various solvents, with significant variation between different solvent systems. In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility of approximately 100 mg/mL (497.02 mM), making it ideal for preparing concentrated stock solutions. In ethanol, moderate solubility of 12 mg/mL (59.64 mM) is observed, while aqueous solubility is limited with less than 1 mg/mL in pure water [1]. This solubility profile is consistent with the compound's balanced hydrophilicity-lipophilicity character.

The **pH-dependent solubility** of **Carzenide** is influenced by its ionizable groups - the carboxylic acid (pKa ~4.2) and the sulfonamide (pKa ~10.1). Under physiological pH conditions (7.4), the carboxylic acid exists predominantly in its ionized form, potentially enhancing solubility in aqueous buffers, while the sulfonamide remains largely protonated. Understanding these ionization characteristics is crucial for formulating the compound for biological assays and ensuring consistent performance across experimental conditions [2].

Stock Solution Preparation Protocols

Standard DMSO Stock Solution (100 mg/mL):

- Weigh 100 mg of **Carzenide** accurately using an analytical balance.
- Transfer the compound to a clean, dry 1 mL volumetric vial or container.
- Add anhydrous DMSO to bring the total volume to 1 mL, resulting in a 100 mg/mL (497.02 mM) stock solution.
- Vortex the mixture for 30-60 seconds until complete dissolution is observed as a clear solution.
- Aliquot the stock solution into smaller volumes (10-50 μ L) to minimize freeze-thaw cycles.
- Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).

Alternative Ethanol Stock Solution (12 mg/mL):

- Weigh 12 mg of **Carzenide** accurately using an analytical balance.
- Transfer the compound to a clean 1 mL volumetric vial.
- Add absolute ethanol to bring the total volume to 1 mL, resulting in a 12 mg/mL (59.64 mM) stock solution.
- Sonicate the mixture for 2-5 minutes if necessary to facilitate dissolution.
- Store at -20°C protected from light for up to 1 month.

Table 2: Solubility and Stock Solution Preparation Guide

Solvent System	Solubility	Preparation Method	Storage Conditions	Stability
DMSO	100 mg/mL (497.02 mM)	Direct dissolution with vortexing	-20°C or -80°C in aliquots	6 months at -80°C; 1 month at -20°C
Ethanol	12 mg/mL (59.64 mM)	Direct dissolution with sonication if needed	-20°C, protected from light	1 month
Aqueous Buffers	<1 mg/mL (limited)	Requires water-miscible cosolvent	4°C for short term	Limited, prepare fresh

In Vivo Formulation Guidelines

Aqueous-Based Formulation (SBE-β-CD)

For **animal administration** where aqueous compatibility is required, **Carzenide** can be formulated using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubility-enhancing agent [2]. This formulation approach improves bioavailability by increasing apparent solubility through inclusion complex formation while maintaining physiological compatibility.

Protocol: 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)

- Prepare 20% SBE-β-CD in saline by dissolving 2 g of SBE-β-CD in 10 mL of physiological saline.
- Stir the mixture gently or vortex until a clear solution is obtained (approximately 10-15 minutes).

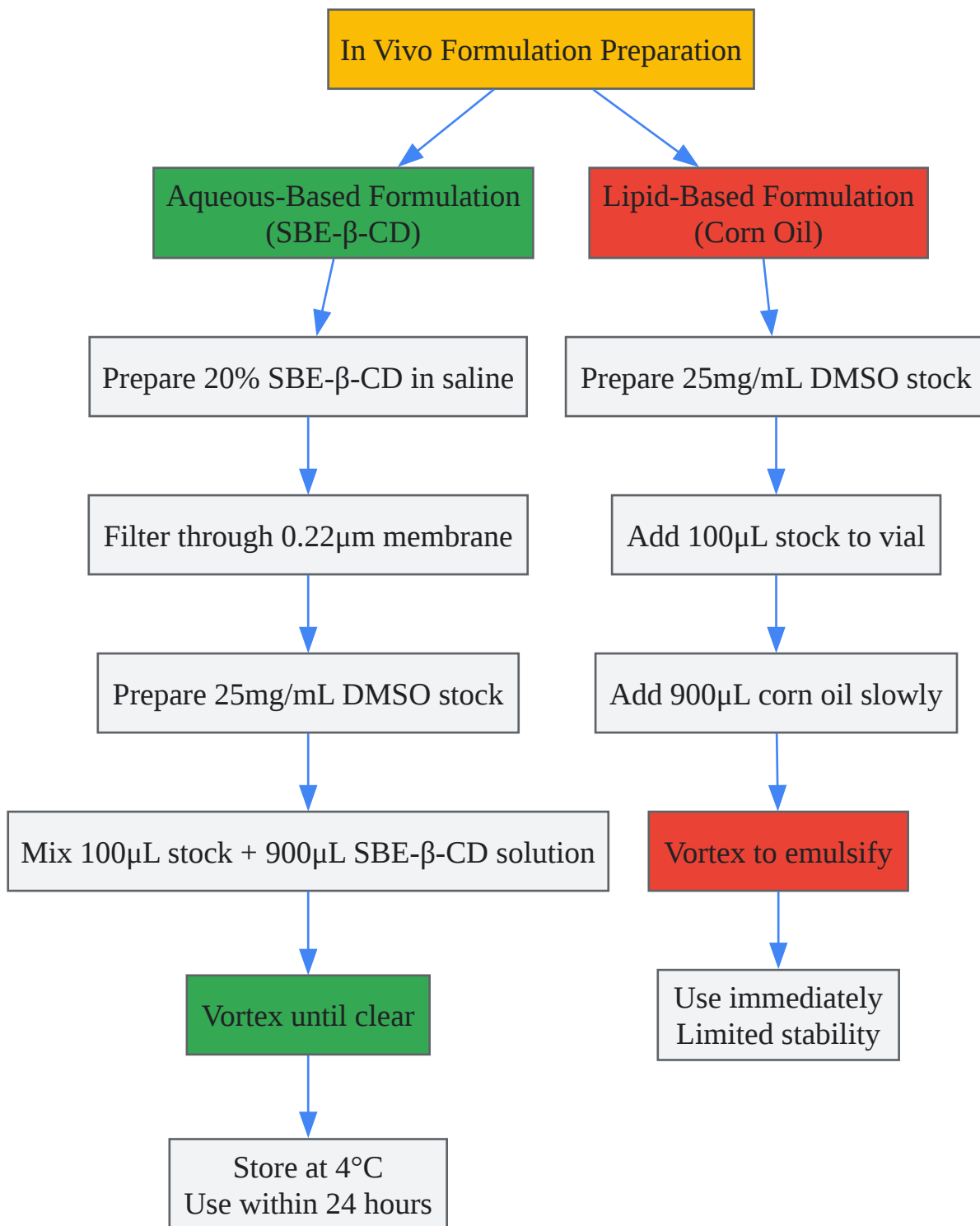
- Filter the 20% SBE- β -CD solution through a 0.22 μ m membrane for sterilization.
- Prepare a 25 mg/mL DMSO stock solution of **Carzenide** by dissolving 25 mg in 1 mL of anhydrous DMSO.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to a clean vial.
- Gradually add 900 μ L of the 20% SBE- β -CD solution to the DMSO stock while vortexing.
- Mix thoroughly until a clear, homogeneous solution is obtained.
- Use immediately or store at 4°C for up to 24 hours.

Lipid-Based Formulation (Corn Oil)

For **oral administration** studies or when enhanced gastrointestinal absorption is desired, **Carzenide** can be formulated in corn oil, which also helps reduce potential local irritation.

Protocol: 2.5 mg/mL in 10% DMSO + 90% Corn Oil

- Prepare a 25 mg/mL DMSO stock solution of **Carzenide**.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to a clean vial.
- Slowly add 900 μ L of corn oil while vortexing continuously to ensure proper emulsification.
- Mix thoroughly until a uniform suspension is achieved.
- Administer immediately after preparation as stability may be limited.



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Diagram 1: Workflow for preparation of in vivo formulations of **Carzenide** showing aqueous-based and lipid-based methods with their respective preparation steps and storage conditions.

Experimental Protocols for Research Applications

Antispasmodic Activity Assessment

Carzenide has demonstrated potential in **dysmenorrhea research** through its antispasmodic properties [1]. The following protocol outlines a standard approach for evaluating this activity using isolated tissue preparations:

Isolated Uterine Tissue Contraction Assay:

- **Tissue Preparation:** Excise uterine horns from Sprague-Dawley rats (200-250 g) following approved ethical guidelines. Place tissue in oxygenated (95% O₂, 5% CO₂) De Jalons solution at 37°C.
- **Apparatus Setup:** Mount uterine horn segments (1.5-2 cm) in organ baths containing 10 mL De Jalons solution maintained at 37°C with continuous oxygenation.
- **Stabilization:** Allow tissues to equilibrate under 1 g resting tension for 60 minutes, changing the buffer every 15 minutes.
- **Pre-contraction:** Induce contraction with oxytocin (0.01 IU/mL) or prostaglandin F_{2α} (1 μM) to establish stable contractions.
- **Compound Testing:** Add **Carzenide** cumulatively (1-100 μM) to the organ bath once stable contractions are established.
- **Data Collection:** Record isometric tension changes using force transducers connected to a data acquisition system.
- **Analysis:** Express results as percentage inhibition of induced contraction relative to vehicle control.

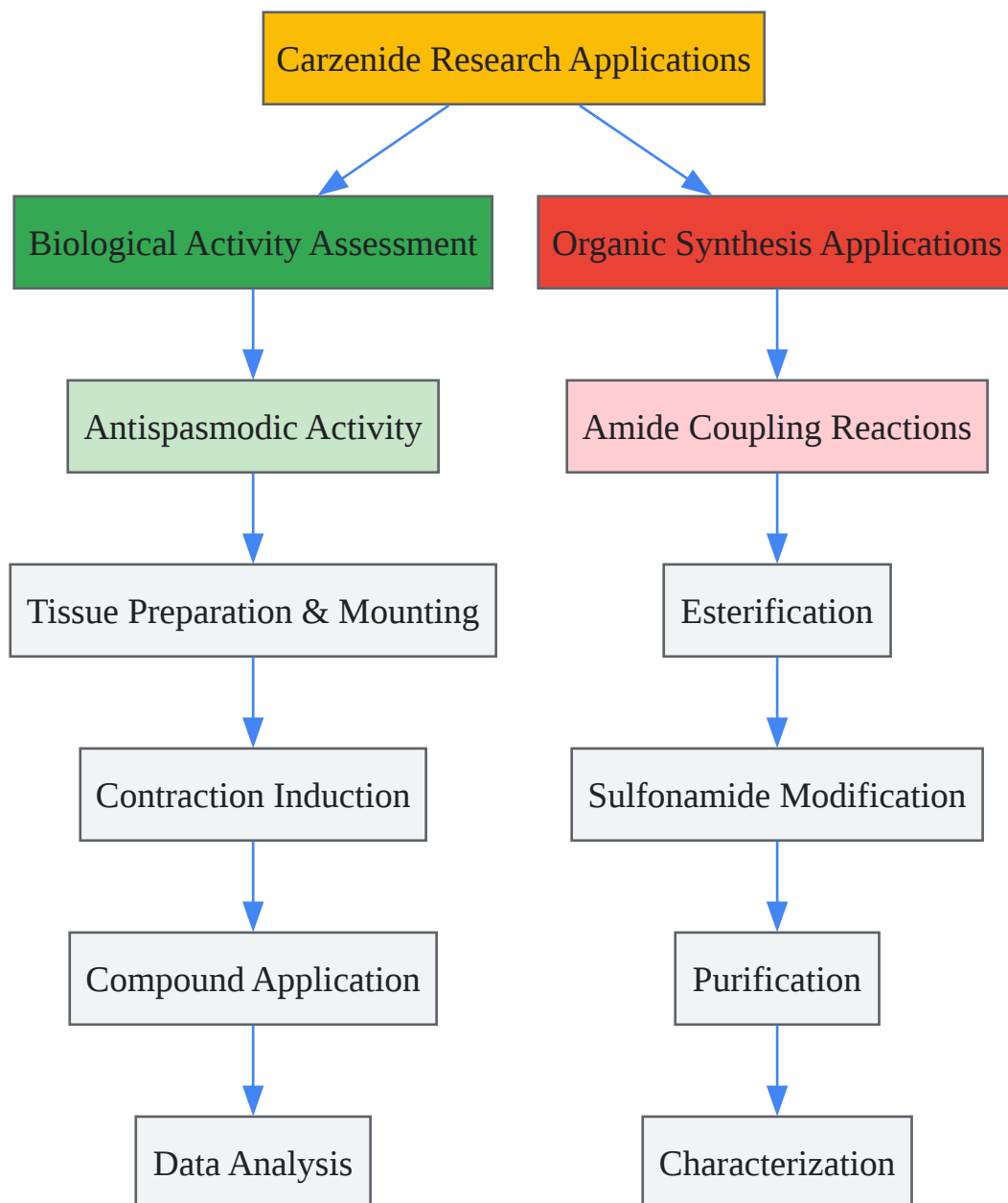
Organic Synthesis Applications

As a **chemical intermediate**, **Carzenide** serves in the synthesis of more complex molecules through selective functional group transformations:

General Protocol for Amide Coupling:

- Charge a round-bottom flask with **Carzenide** (1.0 equiv.) and the appropriate amine (1.2 equiv.) under inert atmosphere.
- Add dry DMF or DCM as solvent to achieve 0.1-0.5 M concentration.
- Cool the reaction mixture to 0°C using an ice bath.
- Add coupling agents such as HATU (1.2 equiv.) or EDCI (1.2 equiv.) followed by HOAt (1.2 equiv.) if needed.

- Add base such as DIPEA (2.0 equiv.) or triethylamine (3.0 equiv.) dropwise with stirring.
- Allow the reaction to warm to room temperature and monitor by TLC or LCMS until completion (typically 4-16 hours).
- Quench the reaction with aqueous NH_4Cl solution and extract with ethyl acetate (3×25 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.



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Diagram 2: Key research applications of **Carzenide** showing major biological evaluation methods and synthetic chemistry applications with their respective procedural steps.

Analytical Methods and Characterization

Quality Control Analysis

High-Performance Liquid Chromatography (HPLC) Method:

- **Column:** C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
- **Mobile Phase:** Gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 254 nm
- **Injection Volume:** 10 μL
- **Sample Concentration:** 1 mg/mL in methanol or mobile phase
- **Retention Time:** Approximately 8.5 minutes (method-specific)

Nuclear Magnetic Resonance (NMR) Characterization:

- **¹H NMR** (400 MHz, DMSO-d₆): δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (s, 2H, SO₂NH₂), 13.10 (s, 1H, COOH)
- **¹³C NMR** (100 MHz, DMSO-d₆): δ 167.2 (COOH), 145.5 (C-Ar), 134.2 (C-Ar), 130.1 (CH-Ar), 127.5 (CH-Ar), 126.8 (C-Ar)

Stability and Storage Considerations

Carzenide demonstrates good **chemical stability** under recommended storage conditions. The compound should be stored as a powder at -20°C, where it remains stable for up to 3 years, or at 4°C for 2 years. Stock solutions in DMSO maintain stability for 6 months at -80°C or 1 month at -20°C. The compound is stable at ambient temperature for several days during shipping, but long-term storage at room temperature is not recommended [2].

Table 3: Stability and Storage Conditions

Form	Storage Temperature	Stability Duration	Important Considerations
Powder	-20°C	3 years	Protect from moisture, sealed container
Powder	4°C	2 years	Desiccated conditions
DMSO Solution	-80°C	6 months	Aliquot to avoid freeze-thaw cycles
DMSO Solution	-20°C	1 month	Limited to 1-2 freeze-thaw cycles
In Vivo Formulations	4°C	24 hours	Prepare fresh when possible

Safety and Regulatory Information

Carzenide is intended **for research use only** and is not approved for human or veterinary therapeutic applications [2] [1]. Researchers should implement standard laboratory safety practices when handling the compound, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Although comprehensive toxicity data may not be available, the compound should be treated with the caution appropriate for pharmaceutical intermediates and sulfonamide-containing compounds.

Proper **waste disposal** procedures should be followed in accordance with institutional guidelines for chemical waste. Documentation should include batch numbers, storage conditions, and usage records to maintain traceability. For international shipping, **Carzenide** falls under HS Tariff Code 2934.99.9001, which covers other sulfonamide compounds [2].

Troubleshooting Guide

Poor Solubility in Aqueous Systems:

- **Problem:** Limited solubility in biological buffers

- **Solution:** Use cyclodextrin inclusion complexes or water-miscible cosolvents like DMSO (not exceeding 1% final concentration in cell culture)
- **Alternative:** Prepare soluble salts through reaction with appropriate bases

Low Yield in Amide Coupling Reactions:

- **Problem:** Incomplete conversion during amide bond formation
- **Solution:** Ensure anhydrous conditions, use fresh coupling reagents, and consider alternative coupling agents
- **Optimization:** Increase reaction time or temperature, or employ microwave-assisted synthesis

Instability in In Vivo Formulations:

- **Problem:** Precipitation or degradation in formulation vehicles
- **Solution:** Prepare formulations immediately before use and characterize by visual inspection and HPLC
- **Prevention:** Use recommended storage conditions and avoid extended storage of working solutions

Conclusion

Carzenide (4-sulfamoylbenzoic acid) represents a valuable **chemical tool** with applications spanning synthetic chemistry, pharmaceutical research, and biological investigation. Its well-characterized physicochemical properties, synthetic versatility, and emerging biological activities make it a useful compound for research purposes. The protocols and application notes provided in this document offer researchers comprehensive guidance for handling, formulating, and evaluating **Carzenide** across various experimental contexts. As drug discovery continues to evolve with approaches like DNA-encoded libraries [3] and targeted therapies, well-characterized building blocks like **Carzenide** remain fundamental to advancing pharmaceutical innovation.

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To cite this document: Smolecule. [Comprehensive Application Notes and Research Protocols for Carzenide]. Smolecule, [2026]. [Online PDF]. Available at:
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